

Spectroscopic Analysis of 5-Iodo-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **5-Iodo-2-methylbenzoic acid**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-2-methylbenzoic acid** (CAS No. 54811-38-0), a key intermediate in various synthetic applications. This document outlines available mass spectrometry and infrared spectroscopy data, along with generalized experimental protocols for acquiring such spectra. Due to the absence of publicly available experimental NMR data at the time of this report, a detailed analysis is not included; however, expected chemical shifts are discussed based on the molecular structure.

Molecular Structure and Properties

- IUPAC Name: **5-Iodo-2-methylbenzoic acid**
- Molecular Formula: $C_8H_7IO_2$
- Molecular Weight: 262.04 g/mol [\[1\]](#)
- Appearance: Off-white to light yellow crystalline powder. [\[2\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the available and expected spectroscopic data for **5-Iodo-2-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of this review, experimental ^1H and ^{13}C NMR data for **5-Iodo-2-methylbenzoic acid** are not readily available in public spectral databases. However, based on the structure, the following characteristic chemical shifts can be predicted.

^1H NMR (Proton NMR):

Protons	Expected Chemical Shift (ppm)	Multiplicity
-COOH	> 10	Singlet (broad)
Aromatic-H	7.0 - 8.5	Multiplet
-CH ₃	2.2 - 2.7	Singlet

^{13}C NMR (Carbon-13 NMR):

Carbon	Expected Chemical Shift (ppm)
-C=O	165 - 185
Aromatic C-I	90 - 100
Aromatic C-H	120 - 140
Aromatic C-C	125 - 150
-CH ₃	20 - 30

Mass Spectrometry (MS)

Mass spectrometry of **5-Iodo-2-methylbenzoic acid** confirms its molecular weight. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak corresponding to the compound's molecular weight.[\[1\]](#)

m/z	Proposed Fragment	Relative Intensity
262	$[M]^+$ (Molecular Ion)	Top Peak[1]
244	$[M - H_2O]^+$	2nd Highest[1]
216	$[M - H_2O - CO]^+$	3rd Highest[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Iodo-2-methylbenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups. While a specific experimental spectrum with detailed peak assignments is not available, the expected characteristic peaks are listed below based on established IR spectroscopy principles for benzoic acid derivatives.[3]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching (H-bonded)	2500-3300 (broad)
C-H (Aromatic)	Stretching	3000-3100
C-H (Methyl)	Stretching	2850-3000
C=O (Carboxylic Acid)	Stretching	1680-1710
C=C (Aromatic)	Stretching	1450-1600
C-O (Carboxylic Acid)	Stretching	1210-1320
C-I	Stretching	500-600

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methods are based on standard laboratory procedures for the analysis of benzoic acid derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Iodo-2-methylbenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation prior to mass analysis. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.
- Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
- Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

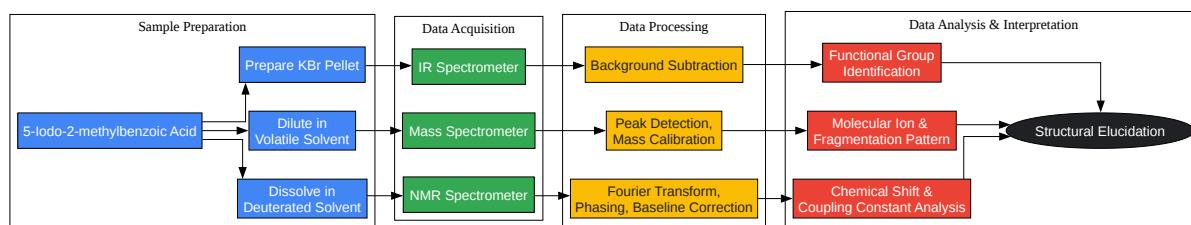
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

- Sample Spectrum: Place the KBr pellet containing the sample in the IR spectrometer and record the spectrum.
- Data Analysis: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodo-2-methylbenzoic acid**, from sample preparation to final data interpretation.



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Caption: General workflow for spectroscopic analysis.

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